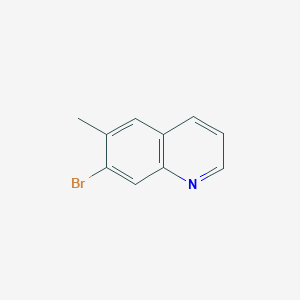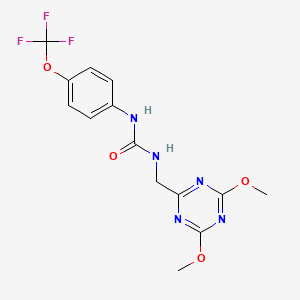
N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5OS and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has identified the antimicrobial potential of triazole derivatives. A study synthesized new triazole derivatives and tested them against various Candida species and pathogenic bacteria, finding potent activity against these organisms (Altıntop et al., 2011).
Cholinesterase Inhibition
Another significant application of triazole derivatives is in cholinesterase inhibition. A study developed N-aryl derivatives of triazole acetamides and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). These compounds displayed moderate to potent activities against these enzymes, suggesting their potential in treating conditions like Alzheimer's disease (Riaz et al., 2020).
Cancer Research
Triazole derivatives have also shown promise in cancer research. A study reported the synthesis of triazole-thiol derivatives with a hydrazone moiety, testing their cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. Some compounds were more cytotoxic against melanoma, suggesting their potential as cancer therapies (Šermukšnytė et al., 2022).
Antifungal Effects
Triazole-oxadiazoles have been synthesized and evaluated for antifungal and apoptotic effects. Some compounds were identified as potent against Candida species and were non-toxic against healthy cells, highlighting their potential as safe antifungal agents (Çavușoğlu et al., 2018).
X-Ray Structure and DFT Studies
Triazolyl-indole derivatives with alkylsulfanyl analogues were synthesized, and their structures were confirmed through X-ray diffraction. These studies provide insights into the molecular interactions and properties of such compounds (Boraei et al., 2021).
Enzyme Inhibition and Molecular Docking
Triazole derivatives have been assessed for enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase, with some compounds showing promising results. Molecular docking studies supported these findings, suggesting these compounds as future lead molecules for therapeutic applications (Riaz et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-4-27-21(17-12-23-19-8-6-5-7-16(17)19)25-26-22(27)29-13-20(28)24-18-10-9-14(2)11-15(18)3/h5-12,23H,4,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDFNVTUNOPLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


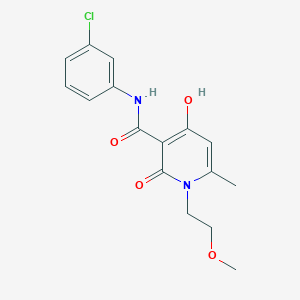
![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)
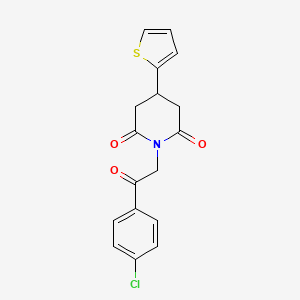

![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)
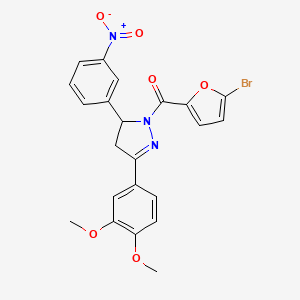
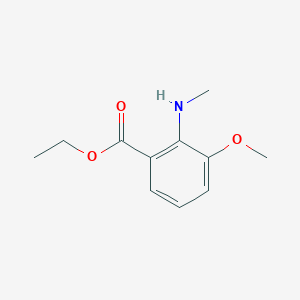


![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)
![N-(4-ethylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2817376.png)
